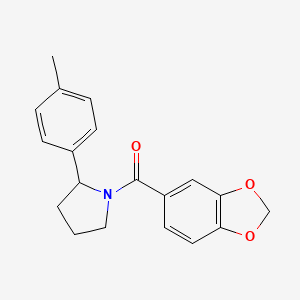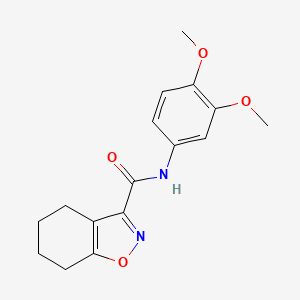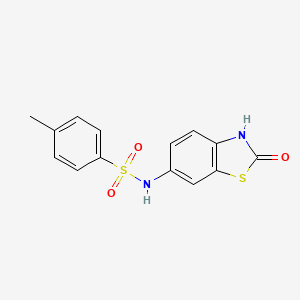
1-(1,3-Benzodioxol-5-ylcarbonyl)-2-(4-methylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-ylcarbonyl)-2-(4-methylphenyl)pyrrolidine, also known as MDBP, is a synthetic compound that belongs to the class of psychoactive substances known as designer drugs. The compound is structurally similar to other psychoactive substances such as cathinones and amphetamines. MDBP has been identified as a designer drug in several countries, and its use has been associated with adverse health effects.
Mechanism of Action
1-(1,3-Benzodioxol-5-ylcarbonyl)-2-(4-methylphenyl)pyrrolidine acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the psychoactive effects of the compound.
Biochemical and Physiological Effects:
1-(1,3-Benzodioxol-5-ylcarbonyl)-2-(4-methylphenyl)pyrrolidine has been shown to have several biochemical and physiological effects. The compound has been shown to increase heart rate and blood pressure, which can lead to cardiovascular problems. 1-(1,3-Benzodioxol-5-ylcarbonyl)-2-(4-methylphenyl)pyrrolidine has also been shown to have an impact on the liver and kidneys, and its use has been associated with hepatotoxicity and nephrotoxicity.
Advantages and Limitations for Lab Experiments
1-(1,3-Benzodioxol-5-ylcarbonyl)-2-(4-methylphenyl)pyrrolidine has several advantages and limitations for lab experiments. One of the advantages is that it can be synthesized relatively easily using standard laboratory equipment. However, one of the limitations is that the compound has psychoactive effects, which can make it difficult to control for variables in experiments.
Future Directions
There are several future directions for research on 1-(1,3-Benzodioxol-5-ylcarbonyl)-2-(4-methylphenyl)pyrrolidine. One direction is to investigate the long-term effects of the compound on the brain and other organs. Another direction is to investigate the potential therapeutic uses of the compound, such as in the treatment of depression or attention deficit hyperactivity disorder. Additionally, more research is needed to understand the mechanisms underlying the psychoactive effects of the compound and to develop strategies to mitigate its adverse health effects.
In conclusion, 1-(1,3-Benzodioxol-5-ylcarbonyl)-2-(4-methylphenyl)pyrrolidine is a synthetic compound that has been identified as a designer drug in several countries. The compound has been the subject of several scientific studies due to its psychoactive effects. 1-(1,3-Benzodioxol-5-ylcarbonyl)-2-(4-methylphenyl)pyrrolidine acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. The compound has several biochemical and physiological effects, and its use has been associated with adverse health effects. There are several future directions for research on 1-(1,3-Benzodioxol-5-ylcarbonyl)-2-(4-methylphenyl)pyrrolidine, including investigating its long-term effects and potential therapeutic uses.
Synthesis Methods
1-(1,3-Benzodioxol-5-ylcarbonyl)-2-(4-methylphenyl)pyrrolidine is a synthetic compound that can be synthesized using various methods. One of the most common methods involves the reaction of 1-(1,3-benzodioxol-5-yl)propan-2-one with 4-methylphenylmagnesium bromide, followed by the addition of pyrrolidine. The resulting product is purified using various techniques such as recrystallization and chromatography.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylcarbonyl)-2-(4-methylphenyl)pyrrolidine has been the subject of several scientific studies due to its psychoactive effects. The compound has been shown to have stimulant properties, and its use has been associated with increased energy, euphoria, and enhanced cognitive function. 1-(1,3-Benzodioxol-5-ylcarbonyl)-2-(4-methylphenyl)pyrrolidine has also been shown to have an impact on the central nervous system, and its use has been associated with seizures, agitation, and psychosis.
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-4-6-14(7-5-13)16-3-2-10-20(16)19(21)15-8-9-17-18(11-15)23-12-22-17/h4-9,11,16H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIDUKOIUHHKDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-Benzodioxole-5-carbonyl)-2-(4-methylphenyl)pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Ethyl-4-methyl-2-oxochromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7544040.png)
![1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3-phenylpropanoyl)-1,4-diazepane](/img/structure/B7544048.png)
![4-methyl-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7544053.png)
![N-(2-furylmethyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B7544055.png)
![1-[(1-Butylsulfonylpiperidin-4-yl)methyl]azepane](/img/structure/B7544062.png)

![2-[3-(Piperidin-1-ylcarbonyl)phenyl]-1,3-benzoxazole](/img/structure/B7544078.png)

![N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B7544085.png)


![[5-[(Benzylamino)methyl]furan-2-yl]methanol](/img/structure/B7544100.png)

